1-(3-methylphenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Imidazole and its derivatives, including compounds like 1-(3-methylphenyl)-1H-imidazole-2-thiol, are key subjects of chemical synthesis and transformation studies. The synthesis of imidazole derivatives, including those phosphorylated at the 4-position, reveals their significant chemical and biological properties. These properties include insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activities, showcasing their broad application in pharmaceutical and agrochemical fields (Abdurakhmanova et al., 2018).
Therapeutic Versatility
Imidazole derivatives are recognized for their therapeutic versatility, with numerous studies investigating their diverse pharmacological activities. The review of imidazo[2,1-b]-thiazoles underlines the scaffold's potential in medicinal chemistry, inspiring the design of compounds based on imidazole for various therapeutic applications. This underscores the relevance of this compound in drug discovery and development processes (Shareef et al., 2019).
Antimicrobial Activities
The antimicrobial potential of imidazole derivatives is well-documented, suggesting that compounds like this compound could serve as valuable intermediates in the synthesis of antimicrobial agents. This application is critical in addressing the challenge of microbial resistance and developing new antimicrobial therapies (2022).
Material Science Applications
In material science, the structural attributes of imidazole derivatives, including this compound, find application in the synthesis of advanced materials. For instance, zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, demonstrate the compound's potential in the development of new materials with applications ranging from catalysis to gas storage (Sankar et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(3-methylphenyl)-1H-imidazole-2-thiol is Cytochrome P450 130 . Cytochrome P450 130 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known that the compound interacts with its target, cytochrome p450 130, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with cytochrome p450 130, it is likely that the compound affects pathways related to the metabolism of drugs and other xenobiotics
Result of Action
Given its interaction with Cytochrome P450 130, it is likely that the compound influences the metabolism of drugs and other xenobiotics
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRJIVMFXHPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948211 |
Source
|
Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-35-4 |
Source
|
Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.